molecular formula C17H16N2O2S B5506144 2-(benzylsulfonyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

2-(benzylsulfonyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

Cat. No. B5506144
M. Wt: 312.4 g/mol
InChI Key: DGFQHJNXBZTLQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions that introduce various functional groups to the quinoline core. For example, Faidallah et al. (2012) described the synthesis of 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles with various functionalities, indicating the versatility of synthetic approaches for quinoline derivatives (Faidallah, Khan, & Asiri, 2012).

Molecular Structure Analysis

The molecular structure of quinoline derivatives like "2-(benzylsulfonyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile" is characterized by the presence of a quinoline core with additional functional groups that can significantly impact their chemical behavior and interactions. Spectroscopic methods such as FT-IR, NMR, and UV-visible spectroscopy are commonly used for structural elucidation. Fatma et al. (2015) conducted a comprehensive study on the molecular geometry, NBO, NLO, chemical reactivity, and thermodynamic properties of a novel quinoline derivative, showcasing the detailed analysis that goes into understanding these compounds (Fatma, Bishnoi, & Verma, 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, which alter their chemical properties. The presence of functional groups such as the benzylsulfonyl and nitrile groups in "2-(benzylsulfonyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile" can influence its reactivity. The study by Aoki et al. (2008) on the design and synthesis of a caged Zn2+ probe based on quinoline derivatives demonstrates the potential chemical transformations and applications of these compounds (Aoki et al., 2008).

Scientific Research Applications

Anticancer and Antiviral Agents

A series of new 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles, including derivatives with N-sulfonyl functionalities, were synthesized. These compounds exhibited considerable cytotoxic activity against human tumor cell lines and significant antiviral activity against hepatitis C virus, highlighting their potential as therapeutic agents (Faidallah, Khan, & Asiri, 2012).

Fluorescent Probes for DNA Detection

Novel aminated benzimidazo[1,2-a]quinolines, substituted with various nuclei and showing fluorescence, were synthesized for potential use as DNA-specific fluorescent probes. These compounds, characterized by their spectroscopic properties, could significantly enhance fluorescence emission intensity in the presence of ct-DNA, underscoring their applications in biochemical and medical research (Perin et al., 2011).

Synthesis Methods Development

Efficient synthetic methods have been developed for the construction of quinoline and its derivatives, essential for medicinal chemistry. For instance, the use of polymer-bound sulfonic acid for the Friedlander synthesis of quinolines promotes environmentally friendly approaches in organic chemistry, highlighting the significance of developing new methods for synthesizing these compounds (Maleki, Seresht, & Ebrahimi, 2015).

Corrosion Inhibition

Quinoline derivatives have been investigated as green corrosion inhibitors for mild steel in acidic media. These studies provide insights into the adsorption behavior and efficiency of quinoline-based compounds in protecting metallic materials, underscoring their importance in industrial applications (Singh, Srivastava, & Quraishi, 2016).

properties

IUPAC Name

2-benzylsulfonyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c18-11-15-10-14-8-4-5-9-16(14)19-17(15)22(20,21)12-13-6-2-1-3-7-13/h1-3,6-7,10H,4-5,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFQHJNXBZTLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818139
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Benzylsulfonyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

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